molecular formula C16H23N7O4 B4315125 ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate

ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate

Cat. No.: B4315125
M. Wt: 377.40 g/mol
InChI Key: BPCGEMSIRGQDIM-UHFFFAOYSA-N
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Description

Ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate is a complex organic compound known for its diverse applications in scientific research. This compound is composed of various functional groups, which contribute to its reactivity and usability in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate typically involves multistep synthesis:

  • Starting Materials: : The synthesis begins with precursors like triazine, pyridazine derivatives, and diethylamino groups.

  • Reaction Steps

    • Step 1: : Formation of the triazine ring via nucleophilic substitution.

    • Step 2: : Introduction of the pyridazine moiety through coupling reactions under controlled temperature.

    • Step 3: : Attachment of the diethylamino group using condensation reactions.

  • Conditions: : These reactions are typically conducted in polar aprotic solvents, under inert atmosphere conditions to avoid unwanted side reactions.

Industrial Production Methods

In industrial settings, the production might be scaled up using batch or continuous flow processes. The use of catalysts can enhance reaction rates and yields. Purification of the compound is achieved through crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate can undergo:

  • Oxidation: : Introduction of oxidative reagents like hydrogen peroxide.

  • Reduction: : Reduction reactions using hydride donors.

  • Substitution: : Nucleophilic substitutions facilitated by the presence of good leaving groups.

Common Reagents and Conditions

  • Oxidation: : Uses agents like potassium permanganate.

  • Reduction: : Utilizes reducing agents like lithium aluminum hydride.

  • Substitution: : Conditions often involve polar solvents and sometimes catalysts like acids or bases to improve yield.

Major Products

  • Oxidation and reduction reactions primarily yield modified versions of the triazine ring, with potential introduction of hydroxyl or amino groups.

  • Substitution reactions lead to derivatives where functional groups can be swapped or modified.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.

  • Acts as an intermediate in chemical synthesis for research and development.

Biology

  • Studied for its interactions with biological molecules.

  • Potential use in the study of enzyme mechanisms and metabolic pathways.

Medicine

  • Explored for potential pharmaceutical applications.

  • Research on its bioactivity and potential therapeutic effects in drug development.

Industry

  • Utilized in the production of agrochemicals and fine chemicals.

  • Employed in the creation of specialty polymers and resins.

Mechanism of Action

The compound’s mechanism of action is influenced by its interaction with molecular targets:

  • Molecular Targets: : Primarily enzymes and receptors where it may bind and modulate activity.

  • Pathways: : Interacts with cellular pathways involving oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate stands out for its unique structural features that offer distinct reactivity profiles compared to other triazine-based compounds.

  • Similar Compounds

    • N-{4-(Dimethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate.

    • Ethyl N-{4-(diethylamino)-6-chloro-1,3,5-triazin-2-yl}glycinate.

Uniqueness

This compound's combination of triazine and pyridazine functionalities provides a wide range of reactivity and application potential not always seen in similar compounds. The presence of the diethylamino group further enhances its solubility and reactivity.

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Properties

IUPAC Name

ethyl 2-[[4-(diethylamino)-6-(1-methyl-6-oxopyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O4/c1-5-23(6-2)15-18-14(17-10-13(25)26-7-3)19-16(20-15)27-11-8-9-12(24)22(4)21-11/h8-9H,5-7,10H2,1-4H3,(H,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCGEMSIRGQDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NCC(=O)OCC)OC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate
Reactant of Route 3
Reactant of Route 3
ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate
Reactant of Route 4
Reactant of Route 4
ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate
Reactant of Route 5
Reactant of Route 5
ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate
Reactant of Route 6
ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate

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